molecular formula C12H14N2O4S B12126494 2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid

2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No.: B12126494
M. Wt: 282.32 g/mol
InChI Key: RJIHBDCKQACZQB-UHFFFAOYSA-N
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Description

2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound characterized by the presence of an acetamidophenyl group, a carbamoyl group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves the reaction of 4-acetamidophenyl isocyanate with a suitable thiol and acetic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.

Scientific Research Applications

2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Acetamidophenyl)carbamoyl]benzoic acid
  • 2-[(4-Acetamidophenyl)carbamoyl]cyclohexanecarboxylic acid
  • 2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid

Uniqueness

2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C12H14N2O4S/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-19-7-12(17)18/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)(H,17,18)

InChI Key

RJIHBDCKQACZQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSCC(=O)O

Origin of Product

United States

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